molecular formula C21H18FN5O2S B11259547 N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide

N1-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide

Cat. No.: B11259547
M. Wt: 423.5 g/mol
InChI Key: GIGOXHDPHFHGGJ-UHFFFAOYSA-N
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Description

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiazole ring, makes it a promising candidate for various biological activities.

Properties

Molecular Formula

C21H18FN5O2S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methylphenyl)oxamide

InChI

InChI=1S/C21H18FN5O2S/c1-13-6-2-5-9-17(13)24-20(29)19(28)23-11-10-14-12-30-21-25-18(26-27(14)21)15-7-3-4-8-16(15)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)

InChI Key

GIGOXHDPHFHGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluorophenylhydrazine with carbon disulfide and potassium hydroxide can yield the intermediate triazole-thione, which can then be further reacted with ethyl bromoacetate to form the triazolothiazole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of carbonic anhydrase, cholinesterase, or other enzymes involved in critical biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2-METHYLPHENYL)ETHANEDIAMIDE is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups.

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